2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL

Catalog No.
S13583953
CAS No.
M.F
C9H12N2O3
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL

Product Name

2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL

IUPAC Name

2-amino-1-(4-methyl-3-nitrophenyl)ethanol

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4,9,12H,5,10H2,1H3

InChI Key

UJRQWRQWXJGBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)O)[N+](=O)[O-]

2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL, also known as 2-Amino-1-(4-nitrophenyl)ethanol, is an organic compound characterized by its molecular formula C8H10N2O3C_8H_{10}N_2O_3. This compound features an amino group, a nitrophenyl group, and an ethanol moiety, making it a versatile intermediate in various

  • Oxidation: The compound can be oxidized to yield corresponding nitro and amino derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the nitro group can produce amino derivatives using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The amino group is capable of participating in nucleophilic substitution reactions, allowing for the formation of various substituted compounds.

Research indicates that 2-Amino-1-(4-nitrophenyl)ethan-1-OL may exhibit biological activities, particularly antimicrobial properties. Its amine structure allows it to interact with biological targets, potentially inhibiting microbial growth. Studies suggest that similar compounds have shown effectiveness against various pathogens, although specific mechanisms of action for this compound remain under investigation.

The synthesis of 2-Amino-1-(4-nitrophenyl)ethan-1-OL can be achieved through several methods:

  • Reduction of 4-Nitrophenylacetonitrile: This method involves using lithium aluminum hydride as a reducing agent in anhydrous ether under reflux conditions.
  • Catalytic Hydrogenation: Another approach includes the catalytic hydrogenation of 4-nitrophenylacetone in a hydrogen atmosphere with a palladium catalyst at elevated pressures and temperatures.
  • Continuous Flow Reactors: For industrial production, continuous flow reactors are utilized to enhance efficiency and scalability, optimizing reaction conditions for high yields and purity.

2-Amino-1-(4-nitrophenyl)ethan-1-OL has several notable applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of various organic compounds and heterocycles.
  • Pharmaceuticals: Ongoing research explores its potential as an intermediate in drug development.
  • Industrial Uses: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Studies on the interactions of 2-Amino-1-(4-nitrophenyl)ethan-1-OL reveal its potential to form hydrogen bonds or ionic interactions with biological receptors and enzymes due to its amine structure. These interactions may contribute to its antimicrobial activity, although further research is required to elucidate specific molecular targets and pathways involved in its biological effects.

Several compounds share structural similarities with 2-Amino-1-(4-nitrophenyl)ethan-1-OL:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-nitrophenolContains an amino group and nitro groupExhibits fungicidal properties
4-Nitrophenylacetic acidContains a nitrophenyl group without amino/ethanol moietiesLacks the amine functionality
2-Amino-1-(4-nitrophenyl)propanediolSimilar structure with an additional hydroxyl groupProvides enhanced solubility due to extra hydroxyl

The uniqueness of 2-Amino-1-(4-nitrophenyl)ethan-1-OL lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.08479225 g/mol

Monoisotopic Mass

196.08479225 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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